molecular formula C₁₇H₁₂ClNO₂ B1141125 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 934996-79-9

5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Cat. No. B1141125
M. Wt: 297.74
InChI Key:
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Patent
US08779161B2

Procedure details

Phosphoric acid (270 g) is charged in to a round bottom flask and phosphorous pentoxide (270 g) is added in portions at below 140° C. The reaction mixture temperature is allowed to 110° C. and maintained for 2 hours. 3-(2-(4-Chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione (90 g) is added at 110° C. and maintained for 24 hours. Additional phosphorous pentoxide (3×15 g) is added to the reaction mixture in three portions at 110° C. at the time interval of 24 hours. Finally, the reaction mixture is maintained for 48 hours. The reaction mixture is cooled to 25-35° C., poured in to water (4500 mL), and stirred for 15 hours. The reaction mass is extracted with dichloromethane (900 mL), the layers are separated, and the aqueous layer is washed with dichloromethane (900 mL). The combined organic layer is washed with water (450 mL), 5% sodium bicarbonate (450 mL), and water (450 mL). The solvent from the organic layer is evaporated at 45° C. Methanol (180 mL) is charged to the reaction mass and again the solvent is evaporated form the reaction mass completely at 45° C. under reduced pressure. Methanol (450 mL) is charged to the reaction mass and heated at reflux for 30 minutes. The solution is cooled to 25-35° C. and further cooled to −8 to −12° C. The reaction mass is maintained at −8 to −12° C. for 3 hours, the obtained solid is collected by filtration, washed with chilled methanol (90 mL), and dried at 50-60° C. to afford 44 g of the title compound.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
4500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1[CH:41]=[CH:40][C:24]([O:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH:32]2[C:36](=O)[CH2:35][N:34]([CH3:38])[C:33]2=[O:39])=[CH:23][CH:22]=1>O>[Cl:20][C:21]1[CH:41]=[CH:40][C:24]2[O:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]3[C:33](=[O:39])[N:34]([CH3:38])[CH2:35][C:36]=3[C:23]=2[CH:22]=1

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
270 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)C2C(N(CC2=O)C)=O)C=C1
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Five
Name
Quantity
4500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is allowed to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the reaction mixture is maintained for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mass is extracted with dichloromethane (900 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
the aqueous layer is washed with dichloromethane (900 mL)
WASH
Type
WASH
Details
The combined organic layer is washed with water (450 mL), 5% sodium bicarbonate (450 mL), and water (450 mL)
CUSTOM
Type
CUSTOM
Details
The solvent from the organic layer is evaporated at 45° C
ADDITION
Type
ADDITION
Details
Methanol (180 mL) is charged to the reaction mass
CUSTOM
Type
CUSTOM
Details
again the solvent is evaporated form the reaction mass completely at 45° C. under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (450 mL) is charged to the reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 25-35° C.
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to −8 to −12° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is maintained at −8 to −12° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the obtained solid is collected by filtration
WASH
Type
WASH
Details
washed with chilled methanol (90 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50-60° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C3=C(C(N(C3)C)=O)C3=C(O2)C=CC=C3)C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.